molecular formula C19H23ClN2O2 B5759119 2-[4-[[3-(4-Chlorophenoxy)phenyl]methyl]piperazin-1-yl]ethanol

2-[4-[[3-(4-Chlorophenoxy)phenyl]methyl]piperazin-1-yl]ethanol

Cat. No.: B5759119
M. Wt: 346.8 g/mol
InChI Key: ATKYHVZXULZCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[[3-(4-Chlorophenoxy)phenyl]methyl]piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring, a phenyl group, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[3-(4-Chlorophenoxy)phenyl]methyl]piperazin-1-yl]ethanol typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with benzyl chloride to form 4-chlorobenzyl chloride. This intermediate is then reacted with piperazine to form the piperazine derivative. Finally, the piperazine derivative is reacted with ethanol to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[3-(4-Chlorophenoxy)phenyl]methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-[[3-(4-Chlorophenoxy)phenyl]methyl]piperazin-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[[3-(4-Chlorophenoxy)phenyl]methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The chlorophenoxy group may also contribute to the compound’s biological activity by interacting with enzymes or other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[[3-(4-Bromophenyl)phenyl]methyl]piperazin-1-yl]ethanol
  • 2-[4-[[3-(4-Methoxyphenyl)phenyl]methyl]piperazin-1-yl]ethanol

Uniqueness

2-[4-[[3-(4-Chlorophenoxy)phenyl]methyl]piperazin-1-yl]ethanol is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-[4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c20-17-4-6-18(7-5-17)24-19-3-1-2-16(14-19)15-22-10-8-21(9-11-22)12-13-23/h1-7,14,23H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKYHVZXULZCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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